alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine
Description
alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine (referred to as MK-251 in early literature) is a novel antiarrhythmic agent first described in the 1970s . It exhibits potent activity against ventricular arrhythmias induced by coronary artery ligation, digitalis toxicity, and chemical triggers like tetrafluorohexachlorobutane . Pharmacokinetic studies demonstrate extensive absorption after oral administration in rats, dogs, primates, and humans, with plasma persistence attributed to high tissue affinity (lung, liver, kidney) . Metabolism is extensive, yielding over 10 metabolites, including the carbinol analog and its glucuronide conjugate, though pharmacological activity primarily derives from the parent compound . MK-251 distinguishes itself from classical antiarrhythmics by maintaining hemodynamic stability at therapeutic doses, avoiding hypotension or reduced cardiac output .
Properties
CAS No. |
40396-83-6 |
|---|---|
Molecular Formula |
C17H17F4N |
Molecular Weight |
311.32 g/mol |
IUPAC Name |
2-[4-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C17H17F4N/c1-15(2,22)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,22H2,1-2H3 |
InChI Key |
YTXBIQSEDPVQBC-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)N |
Appearance |
Solid powder |
Other CAS No. |
40396-83-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha,alpha-dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine isethionate MK 251 MK-251 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Methods
Chromatographic Analysis
Byproduct Analysis and Metabolic Studies
Metabolic profiling in dogs and primates revealed hydroxylation at the benzylic position as the primary degradation pathway. Key metabolites include:
- 5-Hydroxy Derivative : Formed via hepatic cytochrome P450 oxidation.
- N-Oxide : Minor metabolite (<5% total excretion).
Chemical Reactions Analysis
Types of Reactions
MK-251 undergoes various chemical reactions, including:
Oxidation: MK-251 can be oxidized to form its corresponding carbinol analog.
Reduction: The compound can be reduced to form its corresponding amine.
Substitution: MK-251 can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the carbinol analog of MK-251.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically include substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleophilic substitution reactions.
Biology: Investigated for its effects on cellular processes and potential as a bioactive agent.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
Mechanism of Action
MK-251 exerts its effects by targeting specific molecular pathways involved in cardiac arrhythmias. It primarily acts on ion channels in cardiac cells, modulating the flow of ions such as sodium and potassium. This modulation helps stabilize the cardiac rhythm and prevent arrhythmias. The exact molecular targets include voltage-gated sodium channels and potassium channels .
Comparison with Similar Compounds
Table 1: Antiarrhythmic Efficacy and Hemodynamic Effects
*Propafenone data inferred from general Class IC agent profiles .
- MK-251 prevents arrhythmias at lower doses than quinidine and with superior hemodynamic safety. Its oral efficacy (5 mg/kg in dogs) and duration (>5–6 hours) surpass lidocaine, which requires continuous infusion .
- Lidocaine and Quinidine exhibit dose-limiting cardiovascular depression, restricting their use in hemodynamically unstable patients .
Metabolic Profiles
Table 2: Metabolic Pathways and Key Metabolites
- MK-251’s metabolites are pharmacologically inert, ensuring predictable efficacy .
- Species differences in excretion are notable: fecal elimination dominates in rodents (70–80%), while primates and humans excrete 40–80% renally .
Analytical Methods
MK-251 is quantified using a highly sensitive electron-capture GLC method with a detection limit of 10 ng/mL in plasma . This surpasses the sensitivity of early assays for lidocaine (HPLC, ~50 ng/mL) and quinidine (fluorometry, ~100 ng/mL), enabling precise therapeutic monitoring .
Clinical and Toxicological Considerations
- Tissue Distribution : MK-251’s high tissue affinity (tissue/plasma ratio >1) explains its prolonged plasma half-life despite rapid metabolism .
- Drug Interactions: Unlike quinidine (CYP3A4 substrate) or propafenone (CYP2D6 substrate), MK-251’s lack of CYP-dependent metabolism reduces interaction risks .
- Safety Profile : At 8× ED80, MK-251 causes only slight contractility reduction, whereas quinidine and lidocaine induce severe hypotension at similar multiples .
Biological Activity
Alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine, commonly referred to as MK-251, is a novel compound primarily studied for its antiarrhythmic properties. This article delves into its biological activity, metabolism, pharmacokinetics, and related research findings.
Antiarrhythmic Properties
MK-251 has been identified as an antiarrhythmic agent with significant effects on cardiac rhythm regulation. Studies have shown that it functions by modulating ion channels and neurotransmitter levels, which are crucial in maintaining normal heart rhythms. Its efficacy has been demonstrated in various animal models, including rats and dogs, where it exhibited a capacity to reduce arrhythmias induced by pharmacological agents or electrical stimulation .
The mechanism underlying the antiarrhythmic activity of MK-251 involves:
- Ion Channel Modulation : MK-251 interacts with sodium and potassium channels, stabilizing cardiac action potentials.
- Sympathetic Nervous System Interaction : It influences catecholamine levels and receptor activity, contributing to its antiarrhythmic effects.
Research indicates that the compound's action is primarily due to the parent drug rather than its metabolites .
Metabolic Profile
The metabolic fate of MK-251 has been extensively studied. Key findings include:
- Extensive Metabolism : The compound undergoes significant metabolism in various species including humans, dogs, and monkeys. Major metabolites identified include 2-[4-(alpha,alpha,beta,beta-tetrafluorophenethyl)phenyl]-2-propanol and its glucuronide conjugate .
- Metabolite Identification : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) were employed to characterize metabolites. Notable metabolites include:
Pharmacokinetic Parameters
The pharmacokinetic profile of MK-251 has been characterized through various studies:
| Parameter | Measurement Method | Findings |
|---|---|---|
| Cmax | HPLC-MS | Determined for both parent drug and metabolites |
| Area Under Curve (AUC) | Scintillation counting and HPLC | Reflects total drug exposure over time |
| Half-life (t1/2) | Plasma sampling | Varies based on administration route |
These parameters indicate that MK-251 has a favorable pharmacokinetic profile for potential therapeutic use .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of MK-251:
- Study on Cardiac Arrhythmias : A study demonstrated that administration of MK-251 significantly reduced the incidence of induced arrhythmias in canine models. The results indicated a dose-dependent response with optimal efficacy at moderate doses .
- Metabolic Fate Analysis : Research focusing on the metabolic pathways revealed that MK-251 is primarily eliminated via urinary excretion of its metabolites, underscoring the importance of metabolic profiling in understanding its pharmacological effects .
- Comparative Studies : Comparative analyses across species showed similar metabolic profiles for MK-251 in dogs, monkeys, and humans. This suggests potential translational relevance for human clinical applications .
Q & A
Q. What analytical methods are recommended for detecting low-concentration metabolites in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) enhances sensitivity. Solid-phase extraction (SPE) pre-concentrates metabolites, while tandem MS/MS (MRM mode) improves specificity. Data-independent acquisition (DIA) workflows enable untargeted metabolite profiling .
Data Analysis & Experimental Design
Q. How should researchers design dose-ranging studies to account for nonlinear pharmacokinetics due to fluorinated substituents?
Q. What statistical approaches address variability in alpha/beta ratio measurements during radiolabeling or stability studies?
- Methodological Answer : Use multivariate regression to control for confounding factors (e.g., solvent polarity, temperature). Alpha/beta discrimination in liquid scintillation counting (LSC) requires pulse-shape analysis with calibration standards (e.g., ²⁴¹Am for alpha, ⁹⁰Sr for beta) .
Structural & Mechanistic Insights
Q. Q. How does the tertiary alcohol methylation observed in alpha,alpha-Dimethyl-4-(tetrafluorophenethyl)benzylamine metabolites occur in vivo?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
